molecular formula C13H23NO3 B1340143 tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate CAS No. 206989-54-0

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Cat. No. B1340143
CAS RN: 206989-54-0
M. Wt: 241.33 g/mol
InChI Key: UNUNCPXYUNVRRF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is a compound that is used for pharmaceutical testing . It is also known as “1-Boc-4-AP” and is used as an intermediate in the manufacture of fentanyl and various related derivatives .


Synthesis Analysis

The synthesis of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” can be accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.33 . It is a liquid at room temperature .

Scientific Research Applications

1-Boc-4-(2-oxopropyl)piperidine: A Comprehensive Analysis of Scientific Research Applications: 1-Boc-4-(2-oxopropyl)piperidine, also known as tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate, is a chemical compound that serves as a versatile intermediate in the synthesis of various organic compounds. Below are some of the unique applications in scientific research:

Synthesis of Novel Organic Compounds

This compound is used as a building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications ranging from pharmaceuticals to materials science .

Intermediate for Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib, which is used in cancer therapy .

Key Intermediate in Drug Synthesis

The compound is a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer .

Therapeutic Applications

Piperidine derivatives, including 1-Boc-piperidine-4-carboxaldehyde (a related compound), have been studied for their therapeutic applications. They are used in the synthesis of GPR119 selective agonists that have been patented as anti-obesity drugs .

Springer - Synthesis, characterization, X-ray diffraction studies Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl Atlantis Press - Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) Karger - 1-Boc-Piperidine-4-Carboxaldehyde Prevents Binge-Eating Behaviour

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The piperazine moiety, which is a part of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, plays an important role and is found in various bioactive compounds . It has been found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue has been used as a spacer in pleuromutilin derivatives or as a linker in piperazine-based hydroxamic acids as histone acylase (HDAC) inhibitors . This suggests that “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” and its derivatives could have potential applications in the development of new drugs and treatments.

properties

IUPAC Name

tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUNCPXYUNVRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475887
Record name 1-Boc-4-(2-oxopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

CAS RN

206989-54-0
Record name 1-Boc-4-(2-oxopropyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Added dropwise 3.0 M methylmagnesium chloride in THF (8.63 mL, 25.9 mmol) to a solution of tert-butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)piperidine-1-carboxylate (5.93 g, 20.7 mmol) in THF (100 mL) at 0° C. Warmed to ambient temperature and stirred for 90 minutes. Partitioned between ether and 2N HCl, washed the organic layer twice with water, brine, dried, and concentrated to afford the title compound (4.95 g, 99.1% yield) as a clear oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
8.63 mL
Type
solvent
Reaction Step One
Yield
99.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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